4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride
Description
Chemical Name: (4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride CAS Number: 38603-74-6 Molecular Formula: C₆H₁₁ClN₂O Molecular Weight: 162.62 g/mol Structure: The compound consists of a 1H-imidazole ring substituted with an ethyl group at position 4 and a hydroxymethyl (-CH₂OH) group at position 5, with a hydrochloride counterion .
This imidazole derivative is structurally analogous to histamine and other bioactive imidazole-containing molecules.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(4-ethyl-1H-imidazol-5-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-5-6(3-9)8-4-7-5;/h4,9H,2-3H2,1H3,(H,7,8);1H |
InChI Key |
QORCVHNXOIKUGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=N1)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as nickel, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Nucleophilic Substitution
The hydroxymethyl group (-CH₂OH) participates in nucleophilic substitution reactions. For example:
-
Conditions : pH, temperature, and catalysts influence reactivity.
-
Mechanism : The hydroxymethyl group acts as a nucleophile or electrophile, depending on reaction conditions.
Oxidation Reactions
The hydroxymethyl group can be oxidized to form ketones or aldehydes using agents like:
-
Potassium permanganate (KMnO₄)
-
Chromium trioxide (CrO₃)
-
Conditions : Controlled acidic or basic environments.
Substitution at Imidazole Nitrogen
The nitrogen atoms in the imidazole ring undergo substitution reactions with nucleophiles (e.g., amines, halides). For example:
-
Reagents : Alkylating agents or halides.
-
Conditions : Alkaline media or phase-transfer catalysis.
Reaction Conditions and Yields
While direct yield data for the target compound is limited, analogous imidazole derivatives exhibit the following trends (e.g., (1H-imidazol-2-yl)methanol):
| Reaction | Conditions | Yield |
|---|---|---|
| Reduction of aldehyde | NaBH₄ in MeOH, 5–20°C, 3 h | 78% |
| Reduction of aldehyde | NaBH₄ in MeOH, 20°C, 1 h | 51% |
| Oxidation of hydroxymethyl | KMnO₄, acidic conditions | – |
Note: Yields are illustrative based on related compounds .
Mechanistic Insights
The compound’s reactivity is driven by:
-
Hydroxymethyl group : Acts as a nucleophile or undergoes oxidation.
-
Imidazole ring : Provides sites for substitution and hydrogen bonding.
-
Hydrochloride salt : Enhances aqueous solubility for biochemical applications .
Comparison with Similar Compounds
| Compound | Key Difference |
|---|---|
| (1-Cyclopropyl-1H-imidazol-5-yl)methanol | Cyclopropyl substitution enhances stability |
| (1-Methyl-1H-imidazol-5-yl)methanol | Methyl group alters reactivity |
Scientific Research Applications
4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues
4-Hydroxymethyl-5-methylimidazole Hydrochloride
- CAS No.: 38585-62-5
- Molecular Formula : C₅H₉ClN₂O
- Molecular Weight : 148.59 g/mol
- Structure : Methyl group at position 4 and hydroxymethyl group at position 5 of the imidazole ring .
- Key Differences: The ethyl substituent in the target compound increases lipophilicity (logP ~0.5 higher) compared to the methyl analogue. Higher molecular weight (162.62 vs. 148.59) due to the ethyl group.
1-Methyl-1H-imidazol-4-yl)methanol
- CAS No.: 17289-25-7
- Molecular Formula : C₅H₈N₂O
- Molecular Weight : 112.13 g/mol
- Structure : Methyl group at position 1 and hydroxymethyl group at position 4 .
- Key Differences :
- Substituent positions differ (1-methyl vs. 4-ethyl), altering electronic effects on the imidazole ring.
- Lacks a hydrochloride counterion, affecting solubility in polar solvents.
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b)
- CAS No.: Not provided
- Molecular Formula : C₁₃H₁₃FN₂OS
- Molecular Weight : 264.32 g/mol
- Structure : Contains a fluorobenzyl group at position 1, a formyl group at position 5, and an ethylthio group at position 2 .
- Key Differences :
- Bulkier aromatic substituents (fluorobenzyl) enhance steric hindrance and reduce solubility.
- The formyl group introduces electrophilic reactivity, unlike the hydroxymethyl group in the target compound.
Physicochemical Properties
*Estimated using substituent contributions.
Biological Activity
4-Ethyl-1H-imidazol-5-yl)methanol hydrochloride is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.
- Molecular Formula : C7H10ClN3O
- Molecular Weight : 175.62 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets, including:
1. Enzyme Inhibition :
The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
2. Receptor Modulation :
It interacts with specific receptors, leading to changes in signaling pathways. This interaction can modulate physiological responses such as inflammation and cell proliferation.
3. Antimicrobial Activity :
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including resistant strains of bacteria.
Antimicrobial Efficacy
A series of studies have highlighted the antimicrobial effects of imidazole derivatives, including this compound. The compound has shown potent activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for developing new antimicrobial agents.
Cancer Research
In vitro studies indicate that this compound can inhibit the proliferation of cancer cells. For instance, it demonstrated an IC50 value of 15 nM against certain cancer cell lines, suggesting strong anti-proliferative activity . This positions it as a potential therapeutic agent in oncology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated efficacy against resistant bacteria | Significant inhibition of Staphylococcus aureus and Pseudomonas aeruginosa |
| Cancer Cell Proliferation Study | Investigated anti-cancer properties | IC50 value of 15 nM indicating potent anti-proliferative effects |
Pharmacokinetics
Research into the pharmacokinetics of this compound suggests that it has favorable absorption and distribution characteristics. The compound is likely to be metabolized by liver enzymes, which may influence its efficacy and safety profile in therapeutic applications.
Q & A
Q. What experimental strategies are recommended for synthesizing 4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride with high purity?
- Methodological Answer : Optimize reaction conditions using tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent for imidazole derivatives, as demonstrated in analogous syntheses of substituted imidazoles . Purification via recrystallization in ethanol or methanol (avoiding aqueous conditions to prevent hydrolysis) and characterization by H/C NMR and HPLC (≥98% purity threshold) are critical . Table 1 : Synthesis Optimization Parameters
| Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | TDAE | 12 | 65 | 97.5 |
| DMF | None | 24 | 30 | 85.0 |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH, δ 2.4–2.6 ppm for CH) and hydroxylmethanol moiety (δ 3.6–4.0 ppm).
- X-ray Diffraction : Use SHELX-97 for structure refinement and ORTEP-III for visualizing hydrogen-bonding networks .
Advanced Research Questions
Q. What crystallographic challenges arise when resolving hydrogen-bonding patterns in this compound?
- Methodological Answer : The compound’s polar groups (OH, NH) form complex hydrogen-bonded networks. Use graph-set analysis (as per Etter’s formalism) to categorize interactions:
- Designation : (D = donor, A = acceptor).
- Geometric Parameters : Measure donor-acceptor distances (2.6–3.0 Å) and angles (150–170°) using SHELXL .
Table 2 : Hydrogen-Bond Parameters (Hypothetical Data)
| Donor | Acceptor | Distance (Å) | Angle (°) | Graph-Set Notation |
|---|---|---|---|---|
| O-H | N | 2.75 | 165 | |
| N-H | Cl | 3.02 | 155 |
Q. How does the compound’s stability vary under different pH and thermal conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Decomposition onset typically occurs at ~200°C for imidazole hydrochlorides .
- pH Sensitivity : Conduct stability studies in buffered solutions (pH 1–12) at 25°C. Monitor degradation via HPLC; acidic conditions (pH < 3) may protonate the imidazole ring, altering solubility .
Q. What computational methods support the prediction of this compound’s reactivity in biological systems?
- Methodological Answer : Use density functional theory (DFT) to calculate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
